molecular formula C16H11F3N4O4S B1651332 Trifludimoxazin CAS No. 1258836-72-4

Trifludimoxazin

Cat. No.: B1651332
CAS No.: 1258836-72-4
M. Wt: 412.3 g/mol
InChI Key: AZHZOGYUMMIAOF-UHFFFAOYSA-N
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Description

Trifludimoxazin is a fast-acting herbicide used to control broad-leaved and grass weeds. It is a synthetic compound belonging to the triazinone herbicide group. This compound has low aqueous solubility and volatility, and it is not expected to be persistent in soils. It demonstrates low toxicity to most fauna and flora and has low mammalian toxicity if ingested .

Mechanism of Action

Target of Action

Trifludimoxazin is a potent herbicide that primarily targets the enzyme protoporphyrinogen oxidase (PPO) in plants . PPO is a crucial enzyme involved in the biosynthesis of chlorophyll, the pigment responsible for photosynthesis . By inhibiting PPO, this compound disrupts the normal functioning of the plant, leading to its death .

Mode of Action

This compound acts by binding to the PPO enzyme and inhibiting its activity . This inhibition prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of chlorophyll . As a result, the plant cannot produce chlorophyll, which is essential for photosynthesis. This disruption in photosynthesis leads to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of chlorophyll . By inhibiting the PPO enzyme, this compound disrupts the conversion of protoporphyrinogen IX to protoporphyrin IX . This disruption leads to a decrease in chlorophyll production, which in turn affects the plant’s ability to perform photosynthesis . The downstream effect of this disruption is the death of the plant .

Pharmacokinetics

It is noted that this compound has a low aqueous solubility and a low volatility . These properties may influence its bioavailability and its behavior in the environment .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of the PPO enzyme, leading to a disruption in chlorophyll biosynthesis . On a cellular level, this results in a decrease in chlorophyll production, affecting the plant’s ability to perform photosynthesis . The ultimate result of this compound’s action is the death of the plant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has a low aqueous solubility and a low volatility . These properties suggest that it may be less likely to be washed away by rain or evaporate, thereby remaining in the soil to exert its herbicidal effect . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifludimoxazin involves multiple steps, starting with the preparation of the triazinone core. The key steps include:

    Formation of the triazinone ring: This involves the reaction of appropriate amines with cyanuric chloride under controlled conditions.

    Introduction of the benzoxazinone moiety: This step involves the reaction of the triazinone intermediate with a benzoxazinone derivative.

    Final modifications: The final product is obtained by introducing the trifluoromethyl group and other necessary functional groups through various chemical reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Trifludimoxazin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Trifludimoxazin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Flumioxazin: Another PPO-inhibiting herbicide used for similar applications.

    Saflufenacil: A PPO-inhibiting herbicide with a similar mode of action.

Comparison: Trifludimoxazin is unique due to its specific chemical structure, which provides enhanced efficacy and selectivity compared to other PPO inhibitors. It has a broader spectrum of activity and can control a wider range of weed species. Additionally, it has lower environmental persistence and toxicity, making it a more environmentally friendly option .

Properties

IUPAC Name

1,5-dimethyl-6-sulfanylidene-3-(2,2,7-trifluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-1,3,5-triazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O4S/c1-4-5-22-10-7-9(8(17)6-11(10)27-16(18,19)12(22)24)23-13(25)20(2)15(28)21(3)14(23)26/h1,6-7H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHZOGYUMMIAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)N(C1=S)C)C2=CC3=C(C=C2F)OC(C(=O)N3CC#C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001020461
Record name Trifludimoxazin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258836-72-4
Record name Trifludimoxazin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258836-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifludimoxazin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258836724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifludimoxazin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl-6-thioxo-3-[2,2,7-trifluoro-3,4-dihydro-3-oxo-4-(prop-2-ynyl)-2H-1,4-benzoxazin-6-yl]-1,3,5-triazinane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIFLUDIMOXAZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIF9B68IHN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 1,3-dimethylthiourea (2.489 g, 23.89 mmol) and triethylamine (2.78 ml, 19.91 mmol) in dry toluene was added 2,2,7-trifluoro-6-isocyanato-4-(prop-2-ynyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (5.62 g, 19.91 mmol) in dry toluene. Hereto was subsequently added carbonyldiimidazole (CDI; 6.46 g, 39.8 mmol) and the resulting mixture was stirred at 80° C. overnight. Then the reaction mixture was cooled to room temperature and poured into ethyl acetate/water under stirring. The layers were separated and the aqueous layer was extracted with dichloromethane. The combined extracts were washed with brine, dried with Na2SO4 and concentrated to yield 14.4 g.
Quantity
2.489 g
Type
reactant
Reaction Step One
Quantity
2.78 mL
Type
reactant
Reaction Step One
Name
2,2,7-trifluoro-6-isocyanato-4-(prop-2-ynyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Quantity
5.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.46 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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